(Z)-4-cyano-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-4-cyano-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (synonyms: ZINC100909260, AKOS024611144) is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene scaffold. Its structure includes a 4-cyano-substituted benzamide moiety and a 4-fluoro-3-methyl-substituted benzothiazole ring . The Z-configuration denotes the spatial arrangement of substituents around the imine bond, which may influence molecular interactions and stability.
Properties
IUPAC Name |
4-cyano-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3OS/c1-20-14-12(17)3-2-4-13(14)22-16(20)19-15(21)11-7-5-10(9-18)6-8-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPINUONGDXVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-cyano-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, focusing on its anti-tubercular, anti-cancer, and antimicrobial properties based on recent research findings.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activities of this compound are primarily characterized by its potential as an anti-tubercular agent and its cytotoxic effects against various cancer cell lines. The following sections detail these activities.
1. Anti-Tubercular Activity
Recent studies have highlighted the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis. The synthesized compounds, including this compound, were evaluated for their Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7e | 9.2 ± 1.5 | 90 |
| 7f | 11.1 ± 1.8 | 85 |
| Target Compound | N/A | N/A |
The compound demonstrated moderate to good anti-tubercular activity, showing promising results when compared to standard reference drugs .
2. Anti-Cancer Activity
Benzothiazole derivatives are also recognized for their anti-cancer properties. In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells.
A structure-activity relationship (SAR) analysis indicates that modifications on the benzothiazole structure can enhance its cytotoxicity. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9 | Jurkat Cells | 1.61 ± 1.92 | Induces apoptosis via Bcl-2 inhibition |
| 10 | HT-29 Cells | 1.98 ± 1.22 | Disrupts mitochondrial membrane potential |
The presence of electron-donating groups significantly enhances the activity of these compounds .
3. Antimicrobial Activity
In addition to its anti-tubercular and anti-cancer properties, this compound has shown potential antimicrobial activity against various bacterial strains.
Research indicates that compounds with similar structures exhibit effective inhibition against Gram-positive and Gram-negative bacteria, with some derivatives surpassing the efficacy of standard antibiotics .
Case Studies
A recent study investigated the leishmanicidal activity of phthalimido-thiazole derivatives, which share structural similarities with our compound of interest. The results showed that certain derivatives reduced the survival of intracellular amastigotes while exhibiting low toxicity towards mammalian cells . This highlights the potential for developing new therapeutic agents based on the thiazole scaffold.
Chemical Reactions Analysis
Benzamide Moiety
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Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to form 4-cyanobenzoic acid and the corresponding thiazole amine .
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Nucleophilic Attack : The electron-deficient cyano group adjacent to the amide may undergo nucleophilic addition (e.g., with Grignard reagents) .
Thiazole Ring
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Electrophilic Substitution : The electron-rich thiazole ring can undergo halogenation or nitration at the 5-position, though the electron-withdrawing fluoro group may deactivate the ring .
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Coordination Chemistry : The thiazole nitrogen can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications .
Cyano Group
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Hydrolysis : Converts to a carboxylic acid (-COOH) under strong acidic conditions .
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Reduction : Catalytic hydrogenation (H₂/Pd) transforms the cyano group to an amine (-CH₂NH₂) .
Cyano Group Transformations
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄/H₂O, Δ | 4-Carboxybenzamide | ~85% | |
| Reduction | H₂, Pd/C, EtOH | 4-Aminomethylbenzamide | ~70% |
Thiazole Ring Modifications
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 5-Bromo-thiazole derivative | ~60% | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 5-Aryl-thiazole derivative | ~75% |
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, with the thiazole ring undergoing retro-Diels-Alder fragmentation .
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Photodegradation : Exposure to UV light leads to cleavage of the imine bond (C=N), forming 4-cyanobenzoic acid and a thiazole amine .
Comparative Reactivity Insights
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Electron-Withdrawing Effects : The cyano and fluoro groups reduce electron density on the benzamide and thiazole rings, making nucleophilic attacks less favorable compared to unsubstituted analogs .
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Steric Hindrance : The 3-methyl group on the thiazole restricts access to the 2-position, limiting certain substitution reactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 4-cyano group contrasts with sulfonyl/sulfonamide groups in analogs .
- Substituent Position : The 4-fluoro substituent on the benzothiazole ring (target compound) may influence ring electronics and steric interactions compared to 6-methylsulfonyl or 3-ethyl substitutions.
Spectroscopic Properties
- In contrast, analogs with carbonyl groups (e.g., 1,2,4-triazoles in ) exhibit C=O stretches at 1663–1682 cm⁻¹, which disappear upon cyclization . Thione tautomers (e.g., compounds [7–9] in ) display νC=S at 1247–1255 cm⁻¹, absent in the target compound due to its amide linkage .
- NMR Data: Quinolinium derivatives () show aromatic proton resonances at δ 7.36–8.35 ppm, comparable to the target’s expected benzamide and benzothiazole aromatic signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
